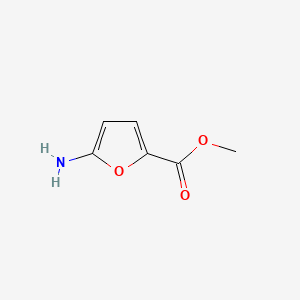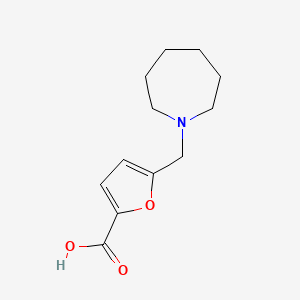
5-(Azepan-1-ylmethyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-1-ylmethyl)furan-2-carboxylic acid (AFCA) is a heterocyclic organic compound with potential implications in various fields of research and industry1. It has a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol1.
Synthesis Analysis
The synthesis of AFCA is not explicitly mentioned in the available resources. However, furan platform chemicals, which include furan-2-carboxylic acid derivatives, can be synthesized from biomass via furfural and 5-hydroxy-methylfurfural2. The oxidation reactions of various 2,5-disubstituted furans, including furan-2-carboxylic acid, have been explored3.Molecular Structure Analysis
The molecular structure of AFCA consists of a furan ring attached to an azepane ring through a methylene bridge1. The furan ring carries a carboxylic acid group1.
Chemical Reactions Analysis
The specific chemical reactions involving AFCA are not detailed in the available resources. However, furan platform chemicals, including furan-2-carboxylic acid derivatives, are known for their reactivity3. They can undergo various types of reactions, including oxidation and reduction3.Physical And Chemical Properties Analysis
The physical and chemical properties of AFCA are not detailed in the available resources. However, it is known that it has a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol1.Wissenschaftliche Forschungsanwendungen
Biobased Building Blocks for Pharmaceutical and Polymer Industries
Furan carboxylic acids, including derivatives like 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid, are emerging as promising biobased building blocks in the pharmaceutical and polymer industries. Their controlled synthesis, using enzyme cascade systems, demonstrates their versatility and potential in creating value-added products, with yields exceeding 95% in some cases (Hao‐Yu Jia et al., 2019).
Novel Synthetic Pathways and Drug Prodrugs
The study of furan-2-carboxylic acid derivatives has revealed their potential as bioreductively activated pro-drug systems. Nitration and arylmethylation of these compounds have been explored, demonstrating their versatility in synthetic chemistry and potential applications in drug delivery systems, particularly for targeted release in hypoxic solid tumors (J. Berry et al., 1997).
Production of Biofuels and Bioplastics
The acid chloride derivatives of furan carboxylic acids, such as 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride, have been identified as crucial intermediates for the production of furoate ester biofuels and polymers. These substances are instrumental in developing new materials and fuels from biomass-derived resources, highlighting the ecological potential of these compounds (S. Dutta, Linglin Wu, M. Mascal, 2015).
Novel Furan Derivatives from Natural Sources
Research on furan derivatives isolated from natural sources like mangrove-derived endophytic fungi has led to the discovery of new compounds with potential applications in various industries. These findings open up possibilities for the utilization of biologically sourced furan derivatives in different sectors, including healthcare and materials science (Liang-Liang Chen et al., 2017).
Enzyme-Catalyzed Synthesis
The enzyme-catalyzed synthesis of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural, involving multiple oxidation steps, showcases the potential of biocatalytic methods in producing high-value chemicals efficiently and sustainably (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014).
Safety And Hazards
The safety and hazards associated with AFCA are not specified in the available resources.
Zukünftige Richtungen
The future directions of AFCA are not explicitly mentioned in the available resources. However, furan platform chemicals, including furan-2-carboxylic acid derivatives, are recognized for their potential in establishing the “green” chemistry industry of the future2. They can replace petroleum-derived products while maintaining the durability and resistance characteristics offered by petroleum-based materials3.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.
Eigenschaften
IUPAC Name |
5-(azepan-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-12(15)11-6-5-10(16-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIIOJDDXNNDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424605 |
Source


|
| Record name | 5-(azepan-1-ylmethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylmethyl)furan-2-carboxylic acid | |
CAS RN |
878680-54-7 |
Source


|
| Record name | 5-(azepan-1-ylmethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

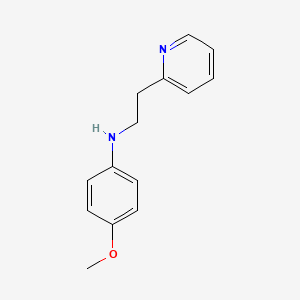

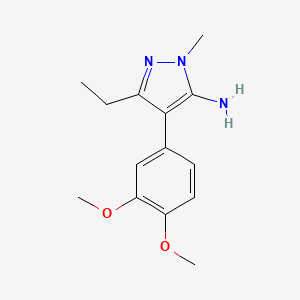

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

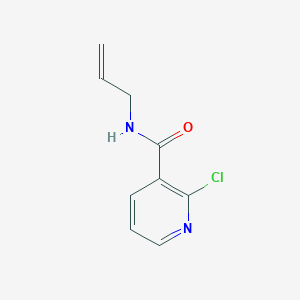
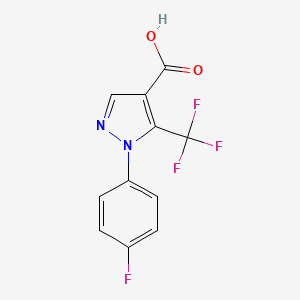
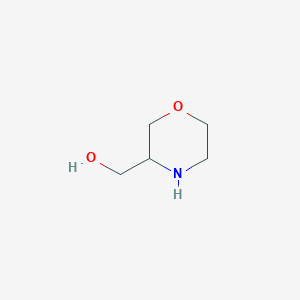
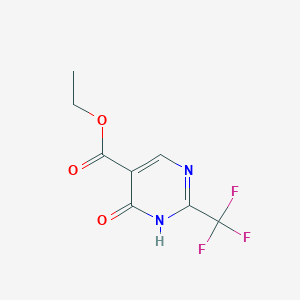
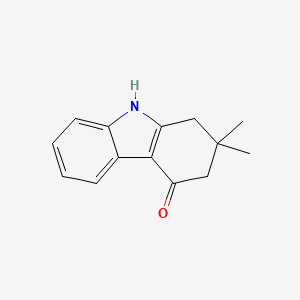
![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)
